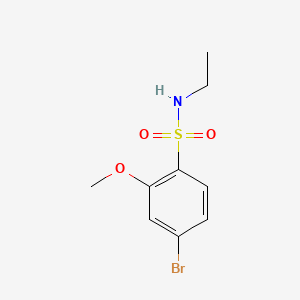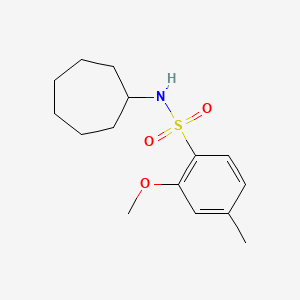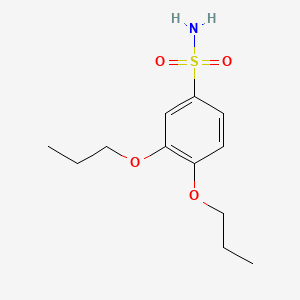
Tracid Brilliant Red 10b
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tracid Brilliant Red 10b, also known as Acid Violet 54, is an organic synthetic dye. It is a red crystalline powder that is soluble in water, alcohol, and ether. The compound is known for its vibrant red color and is used primarily as a dye and indicator. It is commonly used in the textile industry for dyeing wool, silk, and nylon, as well as in the production of inks, paints, and plastics .
准备方法
Synthetic Routes and Reaction Conditions: Tracid Brilliant Red 10b is synthesized through a multi-step process involving several key intermediates. The synthesis begins with the reaction of 2,4-bis(o-tolyloxy)benzenamine with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid. This is followed by a coupling reaction with 4-methylbenzene-1-sulfonyl chloride. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol and water .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with precise control over temperature, pH, and reaction time. The process includes the following steps:
Condensation: 2,4-bis(o-tolyloxy)benzenamine is condensed with 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid in the presence of sodium carbonate and water.
Diazotization: The resulting product is diazotized using sodium nitrite and hydrochloric acid at low temperatures.
Coupling: The diazonium salt is then coupled with 4-methylbenzene-1-sulfonyl chloride to form the final dye product.
Purification: The product is filtered, dried, and ground to obtain the final crystalline powder.
化学反应分析
Types of Reactions: Tracid Brilliant Red 10b undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents.
Reduction: It can be reduced to its corresponding amine derivatives using reducing agents such as sodium dithionite.
Substitution: The dye can undergo substitution reactions with nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc dust in acidic conditions.
Substitution: Nucleophiles like hydroxide ions or amines under basic or neutral conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with altered chromophoric properties.
Reduction: Amino derivatives with potential changes in solubility and color.
Substitution: Substituted products with modified functional groups and properties.
科学研究应用
Tracid Brilliant Red 10b has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques to detect the presence of specific ions or compounds.
Biology: Employed in staining techniques for microscopy to visualize cellular structures and components.
Medicine: Investigated for its potential use in diagnostic assays and as a marker in biological studies.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks, paints, and plastics
作用机制
The mechanism of action of Tracid Brilliant Red 10b involves its interaction with various molecular targets. As a dye, it binds to specific sites on fibers or substrates, resulting in the absorption of light and the appearance of color. The molecular structure of the dye allows it to form stable complexes with metal ions, enhancing its binding affinity and colorfastness. In biological applications, the dye can interact with cellular components, allowing for visualization under a microscope .
相似化合物的比较
Tracid Brilliant Red 10b is similar to other acid dyes such as Acid Red 87 and Acid Blue 113. it is unique in its specific shade of red and its ability to form stable complexes with metal ions. This makes it particularly suitable for applications requiring high colorfastness and stability. Similar compounds include:
Acid Red 87: Known for its bright red color and used in similar applications.
Acid Blue 113: A blue dye with similar chemical properties but different color characteristics
This compound stands out due to its specific molecular structure, which imparts unique properties such as high solubility, stability, and vibrant color.
属性
CAS 编号 |
11097-74-8 |
|---|---|
分子式 |
C37H29N3Na2O11S3 |
分子量 |
833.8 g/mol |
IUPAC 名称 |
disodium;3-[[2,4-bis(2-methylphenoxy)phenyl]diazenyl]-4-hydroxy-5-[(4-methylphenyl)sulfonylamino]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C37H31N3O11S3.2Na/c1-22-12-15-27(16-13-22)52(42,43)40-30-21-28(53(44,45)46)18-25-19-34(54(47,48)49)36(37(41)35(25)30)39-38-29-17-14-26(50-31-10-6-4-8-23(31)2)20-33(29)51-32-11-7-5-9-24(32)3;;/h4-21,40-41H,1-3H3,(H,44,45,46)(H,47,48,49);;/q;2*+1/p-2 |
InChI 键 |
PDIPEOFKXSOHMI-UHFFFAOYSA-L |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)OC5=CC=CC=C5C)OC6=CC=CC=C6C)S(=O)(=O)[O-].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







